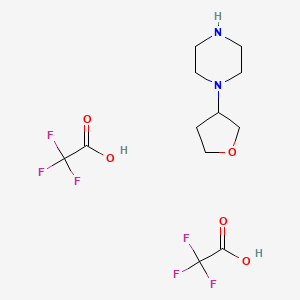

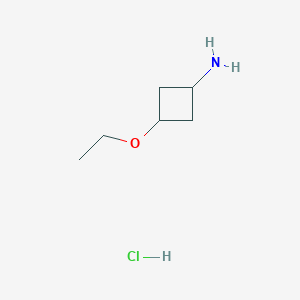

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Vue d'ensemble

Description

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, or EMPC-HCl, is an organic compound with a wide range of applications in the scientific research field. EMPC-HCl has been used in a variety of experiments and studies, ranging from measuring enzyme activity to studying the effects of drugs on the body. This compound is also used in the synthesis of other compounds, such as amino acids and peptides.

Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry Ethyl 2-methylpiperidine-3-carboxylate hydrochloride has been utilized in the synthesis of various organic compounds. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, the compound has been synthesized from (S)-1-phenylethanamine and ethyl 2-oxoacetate, leading to improvements in overall yield, thereby reducing production costs (Can, 2012).

Role in Heterocyclic Chemistry this compound plays a role in the synthesis of heterocyclic compounds. It has been used as an alkylating reagent with nucleophiles like piperidine and 2-methylpiperidine, demonstrating sensitivity to steric effects and different rates of ethylation of these amines (Deberly, Abenhaim, & Bourdais, 1975).

Applications in Pharmaceutical Research In pharmaceutical research, this compound is involved in the synthesis of compounds with potential therapeutic effects. For example, a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and hydrolyzing the resulting ethyl carboxylates, were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Innovations in Synthesis Methods Recent innovations in synthesis methods involving this compound include its use in the synthesis of fluorescent dyes for potential application in liquid crystal displays. These dyes exhibit a good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

Mechanistic Studies in Bioconjugation Mechanistic studies in bioconjugation have employed derivatives of this compound. For instance, a study of amide formation in aqueous media using carbodiimide hydrochloride employed substrates containing carboxylic acid, with this compound playing a crucial role in understanding the reaction mechanisms (Nakajima & Ikada, 1995).

Geroprotective Effects in Experimental Gerontology this compound has been investigated for its geroprotective effects, i.e., as an agent retarding aging. Studies have shown that its use increased the lifespan of certain mouse models, suggesting potential methods for aging control (Emanuel & Obukhova, 1978).

Propriétés

IUPAC Name |

ethyl 2-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-5-4-6-10-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXDWCJZWWWMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)

![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)

![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)

![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)

![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)